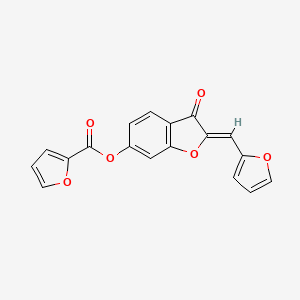

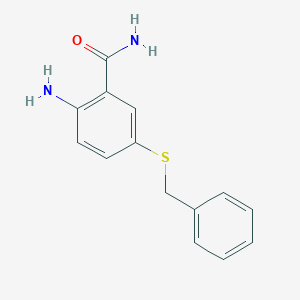

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate is a chemical compound that has shown potential in various scientific research applications. This compound is also known as Furocoumarin and has been synthesized through various methods.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Furan Derivatives: The compound has been utilized in the synthesis of furan derivatives, showcasing its role in creating valuable chemical entities through palladium-catalyzed oxidative carbonylation processes. Such synthetic routes offer pathways to high-value furan-3-carboxylic esters, demonstrating the compound's utility in organic synthesis and chemical research (Gabriele et al., 2012).

- Antimicrobial Activity: Derivatives of the compound have been synthesized to study their potential in interfering with microbial communication and biofilm formation, indicating its relevance in microbiological research and the development of new antimicrobial strategies (Benneche et al., 2008).

Chemical Reactions and Mechanisms

- Cyclization Reactions: The compound's framework has been applied in cyclization/dehydrogenation strategies, leading to the efficient synthesis of related benzofuran and dihydrobenzofuran derivatives. These reactions highlight its applicability in crafting complex organic molecules, beneficial for materials science and drug development (Bellur & Langer, 2005).

- Palladium-catalyzed Syntheses: It serves as a precursor in palladium-catalyzed reactions to synthesize ladder-type pi-conjugated heteroacenes, crucial for the development of novel organic electronic materials. This demonstrates the compound's importance in the field of organic electronics and photonics (Kawaguchi et al., 2007).

Biological and Pharmacological Investigations

- Analgesic Agents: Research has explored derivatives of the compound for their analgesic properties, contributing to the understanding of pain management and the development of new analgesic drugs. This underscores its potential in pharmacological research and therapeutic applications (Boyle et al., 1986).

Material Science Applications

- Polymer Synthesis: The compound is instrumental in synthesizing bio-based benzoxazine monomers for copolymerization, leading to materials with enhanced thermal properties and potential applications in sustainable materials science (Wang et al., 2012).

Angiogenesis Inhibition

- Angiogenesis Inhibition: Derivatives have been synthesized and evaluated as potential inhibitors of angiogenesis, offering insights into cancer treatment and the development of anti-cancer therapies (Braud et al., 2003).

Propiedades

IUPAC Name |

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] furan-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O6/c19-17-13-6-5-12(23-18(20)14-4-2-8-22-14)10-15(13)24-16(17)9-11-3-1-7-21-11/h1-10H/b16-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHNTECHIKLOKI-SXGWCWSVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2664134.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine](/img/structure/B2664143.png)

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664146.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B2664147.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2664149.png)